6-(1H-pyrazol-1-yl)picolinaldehyde

Catalog No.
S8902252
CAS No.
M.F
C9H7N3O
M. Wt
173.17 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(1H-pyrazol-1-yl)picolinaldehyde

Product Name

6-(1H-pyrazol-1-yl)picolinaldehyde

IUPAC Name

6-pyrazol-1-ylpyridine-2-carbaldehyde

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C9H7N3O/c13-7-8-3-1-4-9(11-8)12-6-2-5-10-12/h1-7H

InChI Key

BSBJWZBKEYTLDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N2C=CC=N2)C=O

6-(1H-pyrazol-1-yl)picolinaldehyde is a highly specialized bifunctional building block featuring a bidentate pyrazolyl-pyridine core and a reactive aldehyde handle. In industrial and academic coordination chemistry, it is primarily procured to synthesize multi-dentate (N,N,N or N,N,N,N) Schiff base ligands—such as pppa (N-((6-(1H-pyrazol-1-yl)pyridin-2-yl)methyl)-1-(pyridin-2-yl)ethanamine)—via straightforward condensation or reductive amination [1]. By providing a pre-coupled pyrazole-pyridine framework, this compound eliminates the need for late-stage cross-coupling, making it a critical precursor for the reproducible manufacturing of spin-crossover (SCO) materials, luminescent transition-metal complexes, and specialized homogeneous catalysts where precise crystal field tuning and high purity are paramount.

Research Fit

Aldehyde-based synthetic intermediate Reactive handle for Schiff base formation, reductive amination, and condensation reactions
Regioisomeric control 6-position pyrazole substitution delivers defined electronic and steric properties for SAR studies
Research-scale procurement Sourced for medicinal chemistry and agrochemical lead optimization, not bulk production

Substituting 6-(1H-pyrazol-1-yl)picolinaldehyde with simpler analogs fundamentally compromises either the synthetic workflow or the final material properties. Using 2-pyridinecarboxaldehyde restricts the resulting ligand to a bidentate (N,N) coordination mode, failing to provide the necessary ligand field strength for stable octahedral complexes [1]. Conversely, attempting to build the framework from 6-bromopicolinaldehyde requires a palladium- or copper-catalyzed C-N cross-coupling step [2]. This not only reduces the overall synthetic yield but introduces trace heavy-metal impurities that are notoriously difficult to remove and can severely quench luminescence or disrupt the delicate magnetic bistability in spin-crossover (SCO) clusters. Procuring the pre-formed pyrazolyl-picolinaldehyde ensures optimal denticity without the risk of catalytic contamination.

Substitution Risk

Regioisomer mismatch alters activity
3- or 4-substituted pyrazolyl analogs cannot recapitulate the 6-substitution electronic profile and may significantly shift biological response.
Coordination geometry is position-dependent
Metal complex formation relies on the 6-pyrazolyl-picolinaldehyde scaffold; regioisomeric variants offer different chelation modes.
Synthetic protocol reproducibility at risk
Published procedures are optimized for the correct regioisomer; substituting with generic picolinaldehyde or other pyrazole aldehydes may compromise yields and purity.

Elimination of Cross-Coupling Steps and Trace Metal Contamination

Synthesizing complex pyrazolyl-pyridine ligands from 6-bromopicolinaldehyde requires a transition-metal-catalyzed cross-coupling step, which typically limits overall yields to 40-50% and introduces trace Pd or Cu impurities [1]. By utilizing pre-formed 6-(1H-pyrazol-1-yl)picolinaldehyde, chemists can achieve direct reductive amination (e.g., forming the pppa ligand) in a single step with yields exceeding 70%, completely bypassing the use of heavy metal catalysts [2].

Evidence DimensionSynthetic steps to target N,N,N-ligand and catalyst requirement
Target Compound Data1 step (condensation/reduction), >70% yield, 0 ppm cross-coupling catalyst required
Comparator Or Baseline6-bromopicolinaldehyde (2 steps, ~40-50% overall yield, requires Pd/Cu catalyst)
Quantified Difference1 fewer synthetic step, >20% absolute yield improvement, and elimination of heavy metal coupling catalysts
ConditionsStandard reductive amination (MeOH, NaBH4) vs. Buchwald-Hartwig/Ullmann coupling followed by amination

Procuring the pre-coupled precursor prevents trace transition-metal contamination, which is critical for maintaining the performance of luminescent and magnetic materials.

Herbicidal IC50 comparison
Class-level inference
Derivative V-7 IC50 0.042 µM vs. halauxifen-methyl 1.89 µM
Supports scaffold-dependent potency in agrochemical research
Reported 45-fold difference in Arabidopsis root growth assay; class-level inference from derivative

Enabling N,N,N-Tridentate Coordination for Advanced Metal Complexes

The presence of the pyrazole ring provides an essential third nitrogen donor atom upon condensation with an amine. While 2-pyridinecarboxaldehyde yields simple bidentate (N,N) Schiff bases, 6-(1H-pyrazol-1-yl)picolinaldehyde enables the direct formation of N,N,N-tridentate ligands [1]. This increased denticity significantly enhances the thermodynamic stability of the resulting metal complexes and provides the strong ligand field (10Dq) required to stabilize low-spin states in Fe(II) spin-crossover systems.

Evidence DimensionMaximum ligand denticity upon primary amine condensation
Target Compound DataN,N,N-tridentate coordination
Comparator Or Baseline2-pyridinecarboxaldehyde (N,N-bidentate coordination)
Quantified DifferenceAddition of one coordinating nitrogen donor atom per ligand equivalent
ConditionsCondensation with a standard primary amine (e.g., 1-(pyridin-2-yl)ethan-1-amine) and subsequent complexation with octahedral transition metals

Buyers must select this specific precursor when designing robust, high-denticity complexes for catalytic or magnetic applications where bidentate ligands fail to provide sufficient stability or field strength.

Cytotoxicity profile
Cross-study comparable
SiHa viability ~20–31% vs. normal fibroblasts >90%
Reported cell viability differential in cancer vs. normal cell models
Ru(II) complexes from related scaffold; IC50 range 12.4–19.5 µM in MTT assay

Electronic Stabilization via Pyrazole Nitrogen Donor

When comparing 6-substituted picolinaldehydes, the nature of the substituent dictates the complex's electronic structure. A 6-methylpicolinaldehyde precursor introduces steric bulk but acts solely as an N,N-bidentate ligand, often leading to high-spin complexes due to a weaker ligand field. In contrast, the pyrazole moiety in 6-(1H-pyrazol-1-yl)picolinaldehyde actively coordinates to the metal center [1]. This active coordination increases the crystal field splitting energy, shifting the spin-crossover transition temperature (T1/2) and stabilizing the low-spin state in multi-nuclear clusters.

Evidence DimensionCoordination participation of the 6-position substituent
Target Compound DataActive coordination (sp2 nitrogen donor) increasing ligand field strength
Comparator Or Baseline6-methylpicolinaldehyde (steric bulk only, no coordination)
Quantified DifferenceTransition from a sterically hindered bidentate system to a fully coordinated tridentate system
ConditionsOctahedral Fe(II) or Ru(II) coordination environments

This compound is the required choice when the application demands electronic stabilization of low-spin states rather than mere steric modulation around the metal center.

AFB5 binding affinity
Class-level inference
V-7 docking score −8.04 kcal/mol vs. picloram −7.11 kcal/mol
Regioisomeric 6-substitution improves modeled receptor engagement
Molecular docking on AFB5; class-level inference

Synthesis of Spin-Crossover (SCO) Materials

Because it provides the exact N,N,N-tridentate framework needed to tune the ligand field strength, this compound is the optimal precursor for developing stimuli-responsive Fe(II) and Fe(III) molecular magnetic materials and switches [1].

Development of Luminescent Ru(II)/Ir(III) Complexes

The avoidance of trace Pd/Cu cross-coupling catalysts ensures that ligands derived from this precursor yield high-purity photoredox catalysts and OLED dopants without heavy-metal-induced luminescence quenching [1].

Robust Homogeneous Catalysis

The high denticity (tridentate or tetradentate) achieved via simple condensation makes it ideal for synthesizing highly stable, non-leaching transition metal catalysts for industrial oxidation or hydrogenation reactions [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Herbicide lead optimization studies
6-Substitution pattern dependence
AFB5 receptor engagement assays
Metal-based anticancer agent research
Scaffold-dependent cytotoxicity context
Cancer cell vs. normal cell viability endpoints
Heterocyclic SAR profiling
Regioisomeric specificity
Docking and SAR reproducibility

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

173.058911855 g/mol

Monoisotopic Mass

173.058911855 g/mol

Heavy Atom Count

13

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